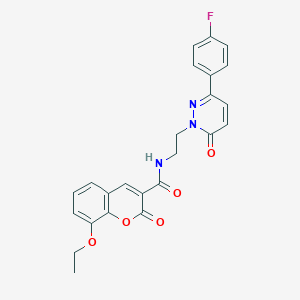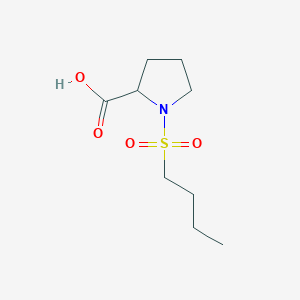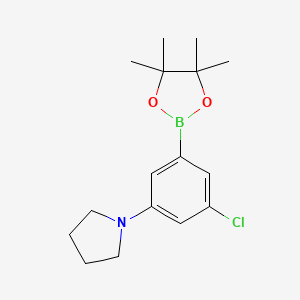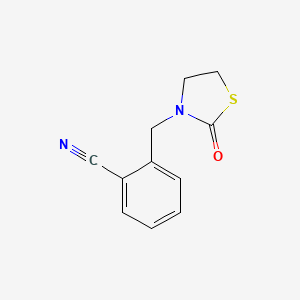
2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile
Overview
Description
“2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” is a Thiazolidinone derivative . It has a molecular weight of 218.27 and a molecular formula of C11H10N2OS . It can act as an antiulcer agent which inhibits the secretion of gastric acid . The compound is also known by its CAS number 136272-75-8 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, two new series of oxothiazolidine benzoate and acetate derivatives were synthesized and evaluated as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors . They were obtained in good to excellent yield by the heterocyclization of 1-aroyl-3-(2-benzothiazolyl) thioureas and ethyl 4-(3-aroylthioureido)benzoates, respectively, with dimethyl acetylenedicarboxylate (DMAD) in dry methanol .Molecular Structure Analysis
The molecular structure of “2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” includes a thiazolidinone ring attached to a benzonitrile group . The IUPAC name is 2-[(2-oxo-1,3-thiazolidin-3-yl)methyl]benzonitrile . The InChI key is ALOUVMZNWQQAEW-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” are not mentioned in the search results, similar compounds have been evaluated as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors .Physical And Chemical Properties Analysis
The compound has a number of computed properties . It has a heavy atom count of 15, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 0 . Its topological polar surface area is 69.4Ų . The compound is canonicalized .Scientific Research Applications
Application in Medicine
“2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” is a Thiazolidinone derivative .
Summary of the Application
This compound can act as an antiulcer agent which inhibits the secretion of gastric acid .
Results or Outcomes
Application in Electrochemically-driven Actuators
Electrochemically-driven actuators are pivotal for converting external energy into mechanical motion and have become increasingly vital in a wide range of applications, from the subtle engineering of soft robotics to the demanding environments of aerospace exploration . While “2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” is not specifically mentioned, it could potentially be used in the development of these actuators due to its chemical properties.
Application in Photocatalysis and Biosensing
Polymeric carbon nitride is attracting dramatically increasing interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis, and photoelectrochemistry, to biosensors . Again, while “2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” is not specifically mentioned, it could potentially be used in these fields due to its chemical properties.
Application in Multiplexers
While “2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” is not specifically mentioned, it could potentially be used in the development of multiplexers due to its chemical properties . Multiplexers are combinational logic circuits designed to switch one of several input lines to a single common output line by the application of a control logic .
Application in Biomedical Field
Poly (2-oxazoline)s, a similar compound to “2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile”, has been used in the biomedical field . The highly tunable structure and function of poly (2-oxazoline)s, with excellent physical and biological properties, have shown great potential for application in the initial exploratory work . Currently, there are a lot of applied studies related to the water solubility, invisibility, and thermoresponsive of poly (2-oxazoline)s, mainly focused on drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .
Future Directions
While specific future directions for “2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” are not mentioned in the search results, similar compounds have been suggested as useful lead structures for the generation of candidate compounds to target a number of pathological conditions, most notably long-term diabetic complications .
properties
IUPAC Name |
2-[(2-oxo-1,3-thiazolidin-3-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-7-9-3-1-2-4-10(9)8-13-5-6-15-11(13)14/h1-4H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOUVMZNWQQAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)N1CC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2921386.png)
![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921387.png)
![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2921388.png)
![2-methoxy-N-[2-(4-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide](/img/structure/B2921389.png)
![2-Methyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2921396.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921397.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)
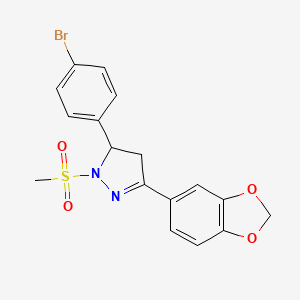
![2,5-dichloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2921400.png)
